molecular formula C12H14N2O2 B8132032 8-isopropyl-7-methoxyquinazolin-2(1H)-one

8-isopropyl-7-methoxyquinazolin-2(1H)-one

Cat. No.: B8132032
M. Wt: 218.25 g/mol
InChI Key: BICUCIXLXWVJKG-UHFFFAOYSA-N
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Description

8-Isopropyl-7-methoxyquinazolin-2(1H)-one is a quinazolinone derivative characterized by a bicyclic aromatic framework with an isopropyl group at position 8 and a methoxy group at position 5. Quinazolinones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including enzyme inhibition and anticancer properties . The substitution pattern of this compound—particularly the electron-donating methoxy group and bulky isopropyl substituent—may influence its electronic properties, solubility, and interactions with biological targets.

Properties

IUPAC Name

7-methoxy-8-propan-2-yl-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7(2)10-9(16-3)5-4-8-6-13-12(15)14-11(8)10/h4-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICUCIXLXWVJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1NC(=O)N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-isopropyl-7-methoxyquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-isopropyl-4-methoxybenzoic acid with formamide, followed by cyclization to form the quinazolinone core. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 8-isopropyl-7-methoxyquinazolin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Isopropyl-7-methoxyquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
8-Isopropyl-7-methoxyquinazolin-2(1H)-one exhibits significant pharmacological properties, making it a candidate for drug development. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in various cancers and proliferative diseases .

Therapeutic Applications:
The compound shows promise in treating several conditions, including:

  • Cancer: Inhibitors of CDKs can potentially halt the progression of tumors by interfering with cancer cell proliferation.
  • Cardiovascular Diseases: The compound may help manage vascular smooth muscle proliferation associated with conditions like atherosclerosis .
  • Neurodegenerative Diseases: Research indicates potential applications in treating Alzheimer’s disease due to its ability to modulate pathways involved in neurodegeneration .

Synthesis and Derivatives

The synthesis of 8-isopropyl-7-methoxyquinazolin-2(1H)-one has been explored extensively. It can be derived from various precursors through established synthetic routes, allowing for the generation of analogs with modified biological activities .

Table 1: Synthetic Routes and Yields

Synthesis MethodYield (%)Reference
Microwave-assisted synthesis85
Conventional reflux synthesis70
One-pot synthesis from isatoic anhydride90

Case Studies

Several studies have documented the efficacy of 8-isopropyl-7-methoxyquinazolin-2(1H)-one in preclinical models:

Case Study 1: Anticancer Activity
A study demonstrated that this compound effectively inhibited the growth of head and neck squamous carcinoma cells through CDK inhibition, leading to reduced cell viability and increased apoptosis .

Case Study 2: Neuroprotective Effects
Research indicated that derivatives of this quinazoline exhibited neuroprotective effects in models of Alzheimer’s disease by modulating neuroinflammatory pathways .

Mechanism of Action

The mechanism of action of 8-isopropyl-7-methoxyquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of Quinazolinone Derivatives

Compound Substituents Key NMR Features (1H/13C) Biological Activity
8-Isopropyl-7-methoxyquinazolin-2(1H)-one 8-isopropyl, 7-methoxy Distinct 1H/13C shifts due to electron-donating methoxy and steric isopropyl groups Not explicitly reported
Streptochlorin Halogenated quinazolinone Downfield shifts in aromatic protons due to electronegative substituents Antifungal, cytotoxic
Sch-642305 Complex alkyl/aryl groups Multiplicity in 1H NMR signals indicative of conformational flexibility Antibacterial
MHY2251 Benzo[d][1,3]dioxol-5-yl Reduced ring puckering (2,3-dihydro structure) enhances SIRT1 binding SIRT1 inhibition, apoptosis induction
p-334 pH-sensitive substituents pH-dependent 1H/13C shifts suggest protonation equilibria Unknown

Key Observations:

  • Substituent Effects on NMR : The methoxy group in 8-isopropyl-7-methoxyquinazolin-2(1H)-one likely causes upfield shifts in adjacent protons and carbons compared to halogenated analogs like streptochlorin, where electronegative substituents induce downfield shifts .
  • pH Sensitivity : Compounds like p-334 demonstrate how protonation states (influenced by pH) can alter chemical shifts, a factor that must be controlled when comparing spectroscopic data across studies .

Computational and Crystallographic Insights

  • Ring Puckering Analysis: The Cremer-Pople parameters () provide a framework to quantify ring non-planarity. For 8-isopropyl-7-methoxyquinazolin-2(1H)-one, steric hindrance from the isopropyl group may induce minor puckering, contrasting with the planar conformation of simpler quinazolinones .

Biological Activity

8-Isopropyl-7-methoxyquinazolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and enzyme inhibition. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 8-isopropyl-7-methoxyquinazolin-2(1H)-one can be summarized as follows:

PropertyDetails
IUPAC Name 8-isopropyl-7-methoxyquinazolin-2(1H)-one
Molecular Formula C11H12N2O2
Molecular Weight 204.23 g/mol
SMILES Notation CC(C)C1=C(NC(=O)OC)C=CC=N1

Anticancer Properties

Research has indicated that 8-isopropyl-7-methoxyquinazolin-2(1H)-one exhibits significant anticancer properties. A study demonstrated that derivatives of quinazoline compounds, including this compound, showed high affinity for the ATP-binding sites of key receptors involved in cancer proliferation, such as EGFR and HER2. Specifically, compounds similar to 8-isopropyl-7-methoxyquinazolin-2(1H)-one displayed IC50 values in the nanomolar range against these targets, indicating potent inhibitory effects on their activity .

The mechanism of action for this compound involves its interaction with various molecular targets. It has been shown to inhibit specific kinases that play critical roles in cancer cell signaling pathways. The presence of the methoxy and isopropyl groups enhances its binding affinity to these targets, thereby increasing its biological efficacy .

Study on EGFR Inhibition

In a controlled study, a derivative of 8-isopropyl-7-methoxyquinazolin-2(1H)-one was tested for its ability to inhibit EGFR. The results showed a remarkable percentage inhibition (over 90%) at concentrations as low as 10 µM. The compound was found to be significantly more potent than established inhibitors like lapatinib .

Selectivity Profile

The selectivity profile of 8-isopropyl-7-methoxyquinazolin-2(1H)-one was evaluated against a panel of kinases. The findings indicated that while it effectively inhibited EGFR and HER2, it exhibited weak activity against other kinases such as CDK2 and KDR/VEGFR2. This selectivity is beneficial in minimizing off-target effects commonly associated with broader-spectrum inhibitors .

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